Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 133992-58-2
VCID: VC21189442
InChI: InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 133992-58-2

Cat. No.: VC21189442

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate - 133992-58-2

Specification

CAS No. 133992-58-2
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name ethyl 1-benzyl-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Standard InChI Key DERCUHLDCICKMF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C
Canonical SMILES CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate features a triazole core with specific functional group attachments that contribute to its unique properties. The compound is characterized by the following chemical parameters:

PropertyValue
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
CAS Number133992-58-2
Exact Mass245.116427 g/mol
InChIKeyDERCUHLDCICKMF-UHFFFAOYSA-N
Melting Point75-77°C

The compound's structure consists of a 1,2,3-triazole ring with a benzyl group attached to the N1 position, a methyl group at the C5 position, and an ethyl carboxylate at the C4 position . This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological properties. The triazole core contains three nitrogen atoms in sequence, creating a five-membered heterocyclic ring with significant electron density, which influences its binding capabilities with various biomolecules and metal surfaces.

Synthesis Methods

The synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been successfully achieved using Microwave Assisted Organic Synthesis (MAOS), demonstrating improved efficiency compared to conventional methods.

Two-Stage Synthesis Process

The synthesis typically follows a two-stage process as detailed in scientific literature:

First Stage: The formation of benzyl azide intermediate from the reaction between sodium azide and benzyl bromide using conventional methods .

Second Stage: The reaction of the benzyl azide intermediate with ethyl acetoacetate in the presence of potassium carbonate as a catalytic base, specifically utilizing MAOS methodology .

This synthetic approach resulted in the formation of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate with a measured melting point of 75-77°C and chemical yields of 37.5% . The use of microwave-assisted synthesis provides significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity.

Structural Confirmation

The structural identity of the synthesized compound was confirmed through multiple analytical techniques:

  • Mass Spectroscopy: TOF MS ES+ showed a peak at 245.1244, corresponding to the expected molecular formula C13H15N3O2 .

  • Spectroscopic Analysis: Structural elucidation was further confirmed through IR, 1H NMR, and 13C NMR spectroscopies, validating the presence of expected functional groups and their arrangements within the molecule .

These analytical results provide strong evidence for the successful synthesis of the target compound with high purity, making it suitable for various applications including biological testing and material science studies.

Biological Activities

Triazole compounds are generally known for their diverse biological properties, and Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate specifically demonstrates several notable biological activities that make it a compound of interest in pharmaceutical research.

The biological significance of this compound can be attributed to the triazole moiety, which serves as a pharmacophore in many bioactive compounds. The nitrogen atoms in the triazole ring can participate in hydrogen bonding with various biomolecular targets, including enzymes and receptors, contributing to the compound's biological effects.

Research indicates that similar triazole derivatives have shown interactions with β-tubulin via hydrogen bonding, suggesting potential anticancer applications. Additionally, the high chemical stability of triazoles under various conditions (acidic, basic, oxidizing, and reducing environments) makes them attractive candidates for drug development.

Corrosion Inhibition Properties

One of the most thoroughly studied applications of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is its remarkable corrosion inhibition activity, particularly on carbon steel surfaces.

Experimental Findings

Corrosion inhibition testing was conducted using Electrochemical Impedance Spectroscopy (EIS) on carbon steel samples in a 1% (w/v) NaCl solution saturated with CO2 . The results demonstrated impressive corrosion inhibition capabilities:

TemperatureConcentrationCorrosion Inhibition Efficiency
45°C70 ppm91.54%

The highest corrosion inhibition efficiency was observed at 45°C with a concentration of 70 ppm, reaching an exceptional value of 91.54% . This level of protection is significant for industrial applications where carbon steel components are exposed to corrosive environments.

Adsorption Mechanism

The adsorption behavior of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate on metal surfaces was characterized through thermodynamic analysis:

  • The ΔGads value at room temperature was determined to be 38.48 kJ/mole .

  • This value corresponds to a semi-chemisorption or semi-physisorption mechanism according to the Langmuir adsorption isotherm .

The adsorption mechanism suggests that the compound interacts with the metal surface through a combination of physical and chemical forces. The triazole ring, with its multiple nitrogen atoms, likely forms coordination bonds with metal atoms on the surface, while the lipophilic benzyl group may provide additional adsorption through van der Waals interactions.

This dual mechanism explains the compound's high inhibition efficiency, as it creates a protective film on the metal surface that prevents corrosive agents from reaching and reacting with the underlying metal.

Chemical Reactivity and Reaction Profiles

The chemical reactivity of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is largely determined by the functional groups present in its structure. The compound can participate in various chemical reactions, primarily involving the triazole ring, the carboxylate group, and the benzyl substituent.

Oxidation and Reduction Reactions

Triazole derivatives can undergo various transformations depending on the reaction conditions:

  • Oxidation reactions may target the methyl group or the benzyl substituent, potentially leading to carboxylic acid derivatives.

  • Reduction of the ester group can lead to the corresponding alcohol derivatives, which may serve as intermediates for further functionalization.

Substitution Reactions

The triazole ring in Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can participate in electrophilic and nucleophilic substitution reactions, allowing for further modification of the compound's structure and properties. These modifications can be strategically utilized to enhance specific properties such as solubility, bioavailability, or binding affinity to biological targets.

Comparative Analysis with Related Compounds

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to a broader family of triazole derivatives, many of which share similar structural features but exhibit distinct properties. A comparative analysis provides insights into structure-activity relationships within this compound class.

The specific substitution pattern in Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, particularly the combination of the benzyl group at N1 and the methyl group at C5, distinguishes it from other triazole derivatives. These structural features contribute to its specific biological activities and corrosion inhibition properties.

Compared to other triazole derivatives, the ethyl ester group enhances the compound's lipophilicity, potentially affecting its bioavailability and penetration through biological membranes. This feature is particularly important for pharmaceutical applications, where drug delivery and cellular uptake are critical considerations.

Future Research Directions

The current understanding of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate highlights several promising areas for future research:

Medicinal Chemistry Applications

Further investigation into the specific biological targets and mechanisms of action would enhance the compound's potential as a lead structure for drug development. Structure-activity relationship studies could identify key structural features responsible for specific biological activities, guiding the design of more potent and selective analogs.

Material Science Applications

Given the compound's remarkable corrosion inhibition properties, expanded research into its application in various industrial settings and with different metal substrates would be valuable. Formulation studies to optimize delivery and persistence of the inhibitor under various environmental conditions could enhance its practical utility.

Synthetic Methodology Development

Refinement of the synthesis methods, particularly focusing on improving yields and developing greener approaches, would make the compound more accessible for research and application. Alternative synthetic routes that avoid hazardous reagents like azides could be explored to enhance safety and scalability.

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